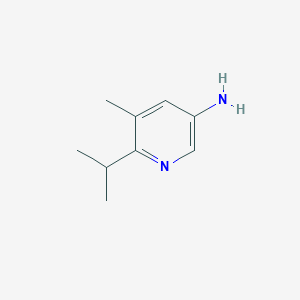![molecular formula C18H19N3 B6317844 Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95% CAS No. 179056-73-6](/img/structure/B6317844.png)
Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95% (also known as BMBPA) is an organic compound of interest to the scientific community due to its unique properties and potential applications. BMBPA is a white, odorless, crystalline powder with a melting point of about 155-160°C; it is insoluble in water but soluble in most organic solvents. BMBPA has been studied extensively in recent years due to its potential applications in various scientific fields, including organic synthesis, biochemistry, and pharmacology.
科学研究应用
BMBPA has been used in various scientific research applications, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, BMBPA has been used as a catalyst in the synthesis of various organic compounds. In biochemistry, BMBPA has been used as a reagent in the synthesis of peptides and proteins. In pharmacology, BMBPA has been used as a reagent in the synthesis of various drug molecules.
作用机制
BMBPA acts as a catalyst in the synthesis of various organic compounds. It is believed that the catalytic activity of BMBPA is due to its ability to form a complex with the reactants, which facilitates the formation of the desired product.
Biochemical and Physiological Effects
BMBPA has been studied for its effects on various biochemical and physiological processes. Studies have shown that BMBPA can affect the activity of enzymes involved in metabolic processes, such as the enzyme acetylcholinesterase. BMBPA has also been shown to affect the activity of enzymes involved in the synthesis of neurotransmitters, such as serotonin and dopamine.
实验室实验的优点和局限性
BMBPA has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to obtain, and it is relatively stable under a variety of conditions. However, BMBPA is not very soluble in water, which can limit its use in certain experiments.
未来方向
The potential applications of BMBPA are still being explored. In the future, BMBPA could be used in the synthesis of more complex organic compounds, such as peptides and proteins. BMBPA could also be used to develop new drugs and drug delivery systems. Additionally, BMBPA could be used to study the biochemical and physiological effects of various compounds on the human body. Finally, BMBPA could be used to study the effects of environmental pollutants on biochemical and physiological processes.
合成方法
BMBPA can be synthesized in a two-step process. The first step involves the reaction of benzyl bromide and potassium hydroxide to form benzyl potassium bromide. This reaction is carried out in an aqueous medium at a temperature of 70-80°C. The second step involves the reaction of benzyl potassium bromide and 1-methyl-1H-pyrazol-4-yl-benzyl-amine in a solvent such as acetonitrile or methanol. This reaction is carried out at a temperature of 60-70°C.
属性
IUPAC Name |
N-[[3-(1-methylpyrazol-4-yl)phenyl]methyl]-1-phenylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3/c1-21-14-18(13-20-21)17-9-5-8-16(10-17)12-19-11-15-6-3-2-4-7-15/h2-10,13-14,19H,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVKFYUIIFAGCLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)CNCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)


![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)


